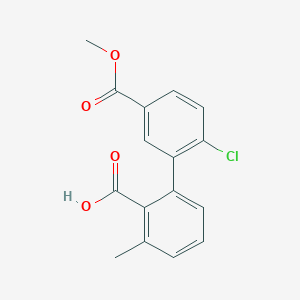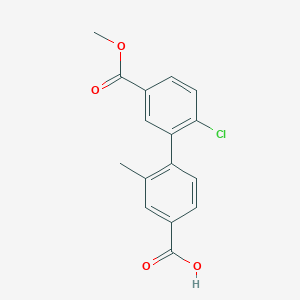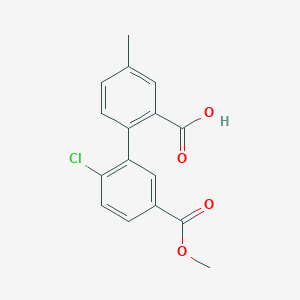![molecular formula C16H12ClFO4 B6410580 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261917-15-0](/img/structure/B6410580.png)
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, or 2-CEFBA, is an organic compound with a wide range of applications in scientific research. This compound is a white, crystalline solid, with a molecular weight of 336.51 g/mol and a melting point of 145-147°C. 2-CEFBA is a key intermediate in the synthesis of many pharmaceuticals, as well as in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in the production of polymers and as an additive in the production of food and beverage products.
Mechanism of Action
2-CEFBA is an organic compound that acts as a catalyst in the production of polymers. It is able to catalyze the formation of polymers by forming a covalent bond with the monomer molecules. This covalent bond is formed when the electrons from the monomer molecules are shared with the electrons from the 2-CEFBA molecule. This sharing of electrons results in the formation of a strong bond between the monomer molecules and the 2-CEFBA molecule, which facilitates the formation of the polymer.
Biochemical and Physiological Effects
2-CEFBA has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of inflammatory cytokines. In addition, it has been shown to have antioxidant and anticancer effects, as well as to inhibit the formation of lipid peroxides.
Advantages and Limitations for Lab Experiments
The use of 2-CEFBA in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also stable and has a wide range of applications. However, there are some limitations to its use. It is a toxic compound, and as such should be handled with care. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
Due to its wide range of applications, 2-CEFBA has potential for further research and development. One potential future direction is the development of new methods for synthesizing 2-CEFBA. This could involve the use of alternative solvents or catalysts, or the use of alternative reaction conditions. Another potential future direction is the development of new applications for 2-CEFBA. This could involve the use of 2-CEFBA in the synthesis of new pharmaceuticals or in the development of new materials. Finally, further research could be conducted on the biochemical and physiological effects of 2-CEFBA, to better understand its potential therapeutic uses.
Synthesis Methods
2-CEFBA can be synthesized from 4-fluorobenzoic acid and ethyl chloroformate. This reaction is carried out in a two-step procedure. First, the ethyl chloroformate is reacted with 4-fluorobenzoic acid to form 2-chloro-4-fluorobenzoic acid. This reaction is carried out in a solvent such as acetonitrile, and is catalyzed by an acidic catalyst such as p-toluenesulfonic acid. In the second step, the 2-chloro-4-fluorobenzoic acid is reacted with ethoxycarbonyl chloride to form 2-CEFBA. This reaction is carried out in a solvent such as dichloromethane, and is catalyzed by a base such as triethylamine.
Scientific Research Applications
2-CEFBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an additive in the production of food and beverage products. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, 2-CEFBA has been used in the synthesis of fluorescent compounds, which are used in biomedical imaging and diagnostics. It has also been used in the synthesis of organic semiconductors, which are used in the production of electronic devices.
properties
IUPAC Name |
2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)15(19)20/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFVNFIROJLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691954 |
Source


|
| Record name | 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid | |
CAS RN |
1261917-15-0 |
Source


|
| Record name | 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylbenzoic acid, 95%](/img/structure/B6410501.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylbenzoic acid, 95%](/img/structure/B6410509.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6410515.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6410528.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6410552.png)
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410570.png)

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6410596.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6410597.png)

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)

